N3-benzyl-1,N3-dimethyl-propanediyldiamine
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Overview
Description
N3-benzyl-1,N3-dimethyl-propanediyldiamine is an organic compound with the molecular formula C12H20N2 It is a diamine derivative, characterized by the presence of a benzyl group and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-benzyl-1,N3-dimethyl-propanediyldiamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N3-benzyl-1,N3-dimethyl-propanediyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives with various functional groups.
Scientific Research Applications
N3-benzyl-1,N3-dimethyl-propanediyldiamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-benzyl-1,N3-dimethyl-propanediyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N1,N3-dimethyl-1,3-propanediamine
- N1-benzyl-N3,N3-dimethyl-1,3-propanediamine hydrochloride
- N1-dodecyl-N3-[3-(dodecylamino)propyl]-1,3-propanediamine
Uniqueness
N3-benzyl-1,N3-dimethyl-propanediyldiamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N-benzyl-1-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(13)8-9-14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 |
InChI Key |
FNLTZOAXHYFOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)CC1=CC=CC=C1)N |
Origin of Product |
United States |
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